triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide
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Overview
Description
Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide is a complex organic compound with a unique structure. It features a tricyclic framework with multiple oxygen atoms and a phosphonium group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of reactions, including cyclization, methylation, and phosphonium salt formation. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonium group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphine oxide, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in many organic reactions.
Tetramethylphosphonium iodide: Another phosphonium salt with different structural features.
Cyclohexylphosphine: A phosphine compound with a different cyclic structure.
Uniqueness
Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[730
Properties
Molecular Formula |
C30H34IO5P |
---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide |
InChI |
InChI=1S/C30H34O5P.HI/c1-29(2)32-25-24(31-28-27(26(25)33-29)34-30(3,4)35-28)20-36(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-28H,20H2,1-4H3;1H/q+1;/p-1/t24-,25+,26+,27-,28-;/m1./s1 |
InChI Key |
HHBBXLSXXSWXJH-ZBWYYJKYSA-M |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C.[I-] |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C.[I-] |
Origin of Product |
United States |
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